4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C12H19N3O2 It is characterized by the presence of a pyrrole ring substituted with an acetyl group at the 4-position and a carboxamide group at the 2-position, which is further substituted with a 3-(dimethylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation: The pyrrole ring is then acetylated at the 4-position using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated pyrrole with 3-(dimethylamino)propylamine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]acetamide: Similar structure but lacks the pyrrole ring.
4-acetyl-1H-pyrrole-2-carboxamide: Similar structure but lacks the dimethylamino group.
Uniqueness
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is unique due to the combination of the pyrrole ring and the dimethylamino group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(16)10-7-11(14-8-10)12(17)13-5-4-6-15(2)3/h7-8,14H,4-6H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUDKVGHRVNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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